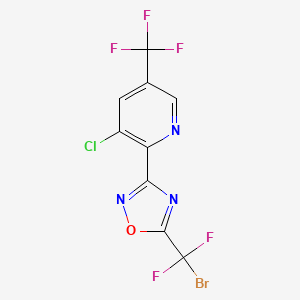

5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[bromo(difluoro)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2BrClF5N3O/c10-8(12,13)7-18-6(19-20-7)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKVPSOISVYOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(F)(F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2BrClF5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole is a complex heterocyclic compound belonging to the oxadiazole family. Its unique substitution pattern enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with various halogenated substituents that contribute to its pharmacological properties. The presence of bromodifluoromethyl and trifluoromethyl groups is particularly noteworthy due to their effects on lipophilicity and biological activity.

| Structural Feature | Description |

|---|---|

| Oxadiazole Ring | Five-membered ring with two nitrogen and one oxygen atom |

| Bromodifluoromethyl | Enhances reactivity |

| Trifluoromethyl | Increases lipophilicity and potential biological activity |

Biological Activities

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has shown promising results in various assays.

Anticancer Activity

A study demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. The compound exhibited an IC50 value of approximately 5.66 µM against a panel of twelve cancer cell lines, indicating strong cytotoxic effects. Notably, it showed pronounced activity against renal cancer cell lines with an IC50 of 1.14 µM .

Antimicrobial Activity

The unique structural features of this compound may enhance its antimicrobial efficacy compared to simpler oxadiazole derivatives. Preliminary studies suggest potential effectiveness against various bacterial strains, although detailed data is still emerging .

Anti-inflammatory Activity

In vitro studies have also indicated that related oxadiazole compounds exhibit anti-inflammatory effects. For instance, some derivatives showed significant inhibition in inflammatory models, suggesting that the compound may contribute positively to anti-inflammatory therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Refluxing with Halogenated Precursors : Utilizing brominated and trifluoromethylated pyridine derivatives.

- Cyclization Reactions : Employing standard cyclization techniques under acidic or basic conditions to form the oxadiazole ring.

- Functional Group Modifications : Tailoring the compound's properties by introducing various functional groups during synthesis.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antitumor Activity : A comprehensive evaluation across multiple tumor types revealed the compound's selective cytotoxicity towards renal cancer cells .

- Antimicrobial Testing : Initial tests against Gram-positive and Gram-negative bacteria showed promising results, warranting further investigation into its mechanisms of action .

- Inflammatory Response Modulation : Research indicated modulation of inflammatory pathways by related oxadiazole compounds, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Oxadiazoles are known for their diverse biological activities, and derivatives like 5-(bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole have been studied for:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer activity : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory effects : Modulating inflammatory pathways in biological systems.

Applications in Medicinal Chemistry

The unique substitution pattern of this compound may enhance its biological activities compared to simpler oxadiazole derivatives. Some notable applications include:

| Application Type | Description |

|---|---|

| Drug Development | Used as a scaffold for designing new pharmaceuticals targeting specific diseases. |

| Biological Studies | Investigating interactions with biological targets to optimize structure for enhanced activity. |

| Synthetic Intermediates | Serves as a versatile intermediate in organic synthesis for creating derivatives with enhanced pharmacological properties. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that compounds similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. The unique halogenated structure enhances lipophilicity, improving membrane permeability and bioavailability.

- Cancer Research : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's potency through specific interactions with cellular targets involved in cancer progression.

- Inflammation Modulation : Preliminary studies suggest that derivatives of this oxadiazole can modulate inflammatory mediators, providing a potential pathway for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Diversity and Electronic Effects

The 1,2,4-oxadiazole core is highly modular, enabling diverse substitution patterns. Below is a comparative analysis of key analogues:

Table 1. Structural and Electronic Comparison of Selected 1,2,4-Oxadiazoles

Key Observations:

Halogenation Patterns : The target compound’s bromodifluoromethyl group is unique among the analogues, offering distinct electronic and steric properties compared to simpler substituents like chloromethyl (e.g., ) or chlorothiophene (e.g., ). Bromine’s larger atomic radius may enhance lipophilicity and binding affinity in biological systems.

Pyridine vs. Phenyl Substituents: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group in the target compound provides a nitrogen-rich aromatic system, contrasting with phenyl or thiophene rings in analogues (e.g., ).

Bioactivity Correlations : Compound 1d () demonstrates apoptosis-inducing activity via TIP47 protein modulation, highlighting the importance of the 5-position substituent (chlorothiophene) for biological efficacy . The target compound’s bromodifluoromethyl group may similarly enhance bioactivity, though empirical data are needed.

Physicochemical Properties

- Melting Points : Simpler 1,2,4-oxadiazoles (e.g., 5-phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole ) exhibit melting points between 128–195°C , whereas halogenated analogues like the target compound likely have higher melting points due to increased molecular rigidity and halogen interactions.

Preparation Methods

Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes or related compounds. Here are some general strategies:

- Amidoxime Cyclization : Amidoximes can be cyclized to form 1,2,4-oxadiazoles using various reagents such as chloroformates or orthoformates.

- 1,3-Dipolar Cycloaddition : This method involves the reaction between a nitrile oxide and a nitrile to form the oxadiazole nucleus.

- Oxidative Cyclization : This approach uses oxidants like PIDA (PhI(OAc)2) to facilitate the cyclization of amidoximes at room temperature.

Preparation of 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

The specific synthesis of This compound involves several steps:

Synthesis of the Pyridine Core : The first step involves preparing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. This can be achieved through standard pyridine chemistry, such as nucleophilic substitution reactions.

Formation of the Amidoxime Intermediate : The next step is to form an amidoxime derivative that incorporates the pyridine core. This typically involves reacting the pyridine derivative with hydroxylamine.

Cyclization to Form the Oxadiazole : The amidoxime is then cyclized using an appropriate reagent, such as chloroformate or an oxidative agent, to form the 1,2,4-oxadiazole ring.

Introduction of the Bromodifluoromethyl Group : The final step involves introducing the bromodifluoromethyl group, which can be achieved through a nucleophilic substitution reaction using a bromodifluoromethylating agent.

Q & A

Q. Advanced

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound to crosslink with its target protein.

- Pull-down assays : Use affinity-tagged probes to isolate bound proteins, followed by mass spectrometry for identification. This approach confirmed TIP47 as a target in apoptosis induction .

How do halogen substitutions influence pharmacological properties?

Q. Advanced

- Bromine at the difluoromethyl position enhances electrophilicity, potentially improving covalent binding to targets.

- Chlorine and trifluoromethyl groups on the pyridine ring increase lipophilicity, affecting membrane permeability.

- Isostructural comparisons : Replace Br with Cl or F in analogs to assess effects on binding kinetics and cytotoxicity. Crystallographic data can reveal halogen-bonding interactions critical for activity .

What analytical techniques validate structural integrity and purity?

Q. Advanced

- X-ray crystallography : Confirms solid-state conformation and intermolecular interactions (e.g., π-stacking in the oxadiazole core) .

- NMR spectroscopy : ¹⁹F NMR is particularly useful for tracking trifluoromethyl and bromodifluoromethyl groups.

- HPLC-MS : Ensures >98% purity and detects degradation products under stress conditions (e.g., heat, light) .

How can stability under experimental conditions be optimized?

Q. Advanced

- Accelerated degradation studies : Expose the compound to UV light (254 nm) to simulate photodegradation. Monitor stability via HPLC and identify degradation byproducts (e.g., oxadiazole ring cleavage).

- Buffer compatibility : Test solubility and stability in common assay buffers (e.g., pH 6.5 ammonium acetate) .

- Cryopreservation : Store at -80°C in anhydrous DMSO to prevent hydrolysis of the bromodifluoromethyl group.

What computational methods predict binding modes with targets like TIP47?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to model interactions between the oxadiazole core and TIP47’s hydrophobic pockets.

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on halogen-bonding interactions with backbone carbonyl groups .

How does the compound’s reactivity impact assay design?

Q. Advanced

- Nucleophilic susceptibility : The bromodifluoromethyl group may react with thiols (e.g., glutathione). Pre-incubate with scavengers (e.g., N-acetylcysteine) in cell-based assays to mitigate off-target effects.

- Redox activity : Use ESR spectroscopy to detect radical formation under physiological conditions.

What in vivo models are suitable for evaluating efficacy?

Q. Advanced

- MX-1 tumor xenografts : Monitor tumor volume reduction and survival rates in immunodeficient mice. Dose optimization (e.g., 10–50 mg/kg, IP) is critical due to metabolic instability of brominated compounds .

- Pharmacodynamic markers : Quantify TIP47 expression in tumor tissue via immunohistochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.